REACTION_CXSMILES
|
[NH3:1].Cl[C:3]1[N:4]=[C:5]([S:14][CH3:15])[N:6]=[N:7][C:8]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]>>[NH2:1][C:3]1[N:4]=[C:5]([S:14][CH3:15])[N:6]=[N:7][C:8]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1N=C(N=NC1C(=O)OCC)SC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
NC=1N=C(N=NC1C(=O)OCC)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |